molecular formula C7H17NO B3188879 3-Ethoxy-N,N-dimethylpropylamine CAS No. 25277-18-3

3-Ethoxy-N,N-dimethylpropylamine

Cat. No.: B3188879
CAS No.: 25277-18-3
M. Wt: 131.22 g/mol
InChI Key: XLAXYNXVOVMHMJ-UHFFFAOYSA-N
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Description

3-Ethoxy-N,N-dimethylpropylamine (CAS 25277-18-3) is a tertiary amine with the molecular formula C₇H₁₇NO and a molecular weight of 131.219 g/mol. Its structure comprises a propylamine backbone substituted with N,N-dimethyl and 3-ethoxy groups. The ethoxy moiety enhances hydrophobicity (logP = 0.892) compared to simpler alkylamines, influencing its solubility and reactivity .

This compound is utilized in analytical chemistry for reverse-phase HPLC separations (e.g., Newcrom R1 columns), where its moderate polarity allows efficient resolution of complex mixtures .

Properties

CAS No.

25277-18-3

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

3-ethoxy-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C7H17NO/c1-4-9-7-5-6-8(2)3/h4-7H2,1-3H3

InChI Key

XLAXYNXVOVMHMJ-UHFFFAOYSA-N

SMILES

CCOCCCN(C)C

Canonical SMILES

CCOCCCN(C)C

Other CAS No.

25277-18-3

Origin of Product

United States

Comparison with Similar Compounds

3-Methoxy-N,N-dimethyl-1-propanamine

  • Molecular Formula: C₆H₁₅NO
  • Molecular Weight : 117.192 g/mol
  • Key Differences :
    • Replaces the ethoxy group with a methoxy moiety, reducing molecular weight and hydrophobicity (predicted logP < 0.892).
    • Enhanced hydrophilicity may improve aqueous solubility but reduce membrane permeability compared to the ethoxy analogue.

N,N-Dimethylpropylamine

  • Molecular Formula : C₅H₁₃N
  • Molecular Weight : 87.16 g/mol
  • Key Differences :
    • Lacks the ethoxy group, resulting in lower molecular weight and significantly higher hydrophobicity (logP ≈ 1.5).
    • Simpler structure facilitates use as a building block in surfactants and polymer catalysts.
  • Biological Activity : Derivatives exhibit anticancer potency (e.g., SKBr3 breast cancer IC₅₀ = 0.59 μM) .

3,3’-Iminobis(N,N-dimethylpropylamine)

  • Molecular Formula : C₁₀H₂₄N₃
  • Molecular Weight : 186.32 g/mol
  • Key Differences: Dimeric structure with two N,N-dimethylpropylamine units linked by an imino group. Enhanced chelation capacity makes it valuable in catalysis (e.g., Pd-Ni/Al₂O₃ systems) and material science .
  • Applications : Synthesis of quaternary ammonium conjugates for drug delivery and industrial surfactants .

Imipramine Hydrochloride

  • Molecular Formula : C₁₉H₂₅ClN₂
  • Molecular Weight : 316.87 g/mol
  • Key Differences: Incorporates a tricyclic dibenzazepine ring system, enabling noradrenaline reuptake inhibition.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP Key Functional Groups Applications Biological Activity (IC₅₀/EC₅₀)
3-Ethoxy-N,N-dimethylpropylamine C₇H₁₇NO 131.219 0.892 Ethoxy, tertiary amine HPLC analysis, drug synthesis Not reported
3-Methoxy-N,N-dimethyl-1-propanamine C₆H₁₅NO 117.192 ~0.7 Methoxy, tertiary amine Organic synthesis Not reported
N,N-Dimethylpropylamine C₅H₁₃N 87.16 ~1.5 Tertiary amine Surfactants, polymer catalysts SKBr3: 0.59 μM
3,3’-Iminobis(N,N-dimethylpropylamine) C₁₀H₂₄N₃ 186.32 ~1.2 Dimeric tertiary amine Catalysis, material science Not reported
Imipramine Hydrochloride C₁₉H₂₅ClN₂ 316.87 ~4.5 Tricyclic ring, tertiary amine Antidepressant therapy Noradrenaline reuptake inhibitor

Key Research Findings

  • Anticancer Activity : N,N-Dimethylpropylamine derivatives show potent activity against breast (SKBr3), prostate (PC3MM2), and lung (LNCaP) cancer cell lines, with IC₅₀ values < 1 μM .
  • Structural Impact on Activity : Substitution of hydroxyl groups with N,N-dimethylpropylamine in Combretastatin analogues reduces anti-proliferative activity, highlighting the importance of functional group positioning .
  • Synthetic Utility : Ethoxy and methoxy variants are synthesized via nucleophilic substitution, while dimeric amines require multi-step reactions with bromoacetates .
  • Toxicity : Acute toxicity studies on dimethylpropylamine-containing compounds (e.g., 4e and 4g) show LD₅₀ values in mice ranging from 10–35 mg/kg, emphasizing the need for tailored safety profiles .

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